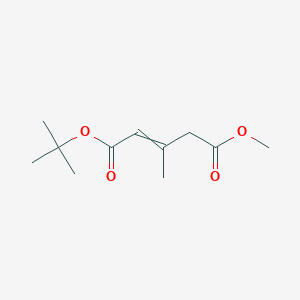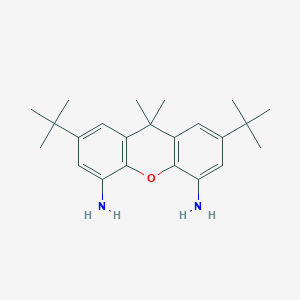
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine is a chemical compound known for its unique structure and properties It is a derivative of xanthene, characterized by the presence of tert-butyl groups at positions 2 and 7, and dimethyl groups at position 9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,7-DI-Tert-butyl-9,9-dimethylxanthene.
Reaction with Amines: The xanthene derivative is then reacted with suitable amines under controlled conditions to introduce the diamine functionality at positions 4 and 5.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the availability of starting materials, reaction scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its electronic properties.
Substitution: The presence of tert-butyl and dimethyl groups allows for selective substitution reactions, introducing new functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine has several scientific research applications:
Fluorescence Studies: Due to its unique structure, the compound exhibits strong fluorescence properties, making it useful in fluorescence microscopy and imaging.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Research: It is employed in labeling and tracking biological molecules, aiding in the study of cellular processes.
Mechanism of Action
The mechanism of action of 2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine involves its interaction with specific molecular targets. The compound’s fluorescence properties arise from the conjugation of the xanthene ring system with the tert-butyl and dimethyl groups. This conjugation allows the compound to absorb light at specific wavelengths and emit light at longer wavelengths, a process known as fluorescence. The molecular targets and pathways involved in its action depend on the specific application, such as labeling proteins or tracking cellular events.
Comparison with Similar Compounds
Similar Compounds
2,7-DI-Tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid: This compound is similar in structure but contains carboxylic acid groups instead of diamine groups.
4,5-Diamino-9,9′-dimethylxanthene: Another related compound with similar applications in fluorescence studies.
Uniqueness
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine is unique due to its specific substitution pattern and the presence of diamine groups. These features contribute to its distinct fluorescence properties and make it valuable in various scientific applications.
Properties
IUPAC Name |
2,7-ditert-butyl-9,9-dimethylxanthene-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-21(2,3)13-9-15-19(17(24)11-13)26-20-16(23(15,7)8)10-14(12-18(20)25)22(4,5)6/h9-12H,24-25H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQKTCXFBQQGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)N)OC3=C1C=C(C=C3N)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20778810 |
Source


|
| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155126-22-0 |
Source


|
| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
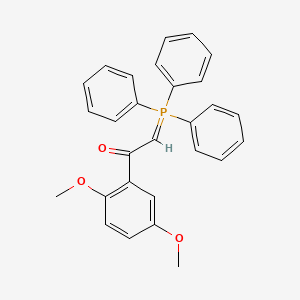
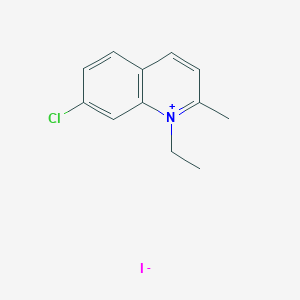

![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
![N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide](/img/structure/B12544836.png)
![3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde](/img/structure/B12544845.png)
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)
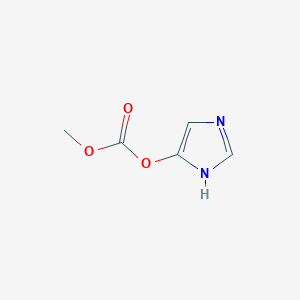
![3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid](/img/structure/B12544878.png)
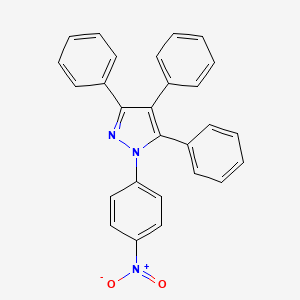
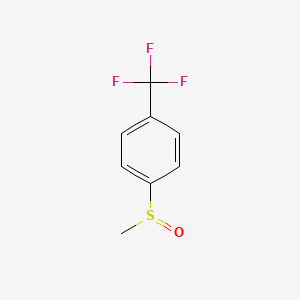
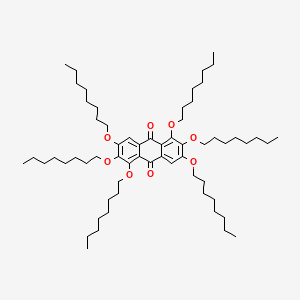
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
